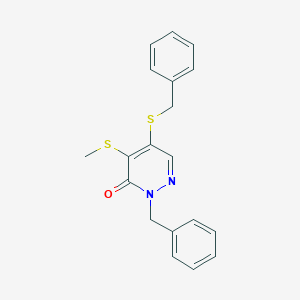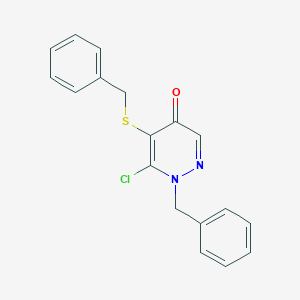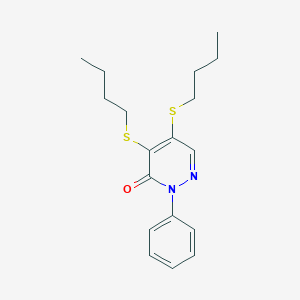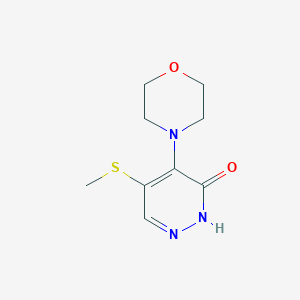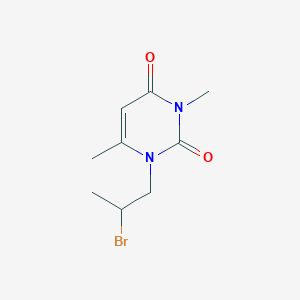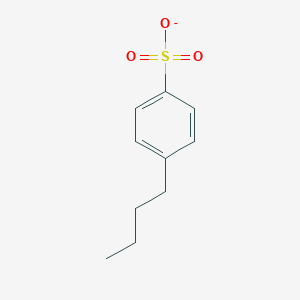
4-Butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylbenzenesulfonate, also known as BBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of other organic compounds. BBS has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
4-Butylbenzenesulfonate is a sulfonate ester that is known to interact with proteins and enzymes in a variety of ways. 4-Butylbenzenesulfonate has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with the hydrophobic regions of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4-Butylbenzenesulfonate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Butylbenzenesulfonate can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. 4-Butylbenzenesulfonate has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Butylbenzenesulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in the study of enzyme kinetics and protein structure. However, one limitation of using 4-Butylbenzenesulfonate is its potential toxicity. 4-Butylbenzenesulfonate has been found to be toxic to certain cell types, and caution should be taken when using it in experiments involving living organisms.
Zukünftige Richtungen
There are several future directions for the use of 4-Butylbenzenesulfonate in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 4-Butylbenzenesulfonate has been found to have anti-inflammatory effects, and further research may lead to the development of new drugs based on this compound. Another potential application is in the study of protein-protein interactions. 4-Butylbenzenesulfonate has been found to interact with proteins in a variety of ways, and further research may lead to a better understanding of these interactions.
Synthesemethoden
4-Butylbenzenesulfonate can be synthesized through the reaction of butylbenzene with sulfuric acid. The reaction results in the formation of the butylbenzenesulfonic acid, which can then be esterified with an alcohol, such as methanol or ethanol, to produce the final product, 4-Butylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Butylbenzenesulfonate has been used in a variety of scientific research applications. One of the most common uses of 4-Butylbenzenesulfonate is as a reagent for the synthesis of other organic compounds. 4-Butylbenzenesulfonate has also been used in the study of enzyme kinetics and protein structure. In addition, 4-Butylbenzenesulfonate has been used as a surfactant in the preparation of nanoparticles for drug delivery.
Eigenschaften
Molekularformel |
C10H13O3S- |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
4-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)/p-1 |
InChI-Schlüssel |
JNVFIMNBBVDEPV-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



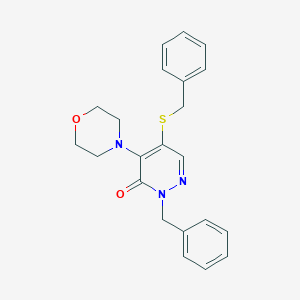
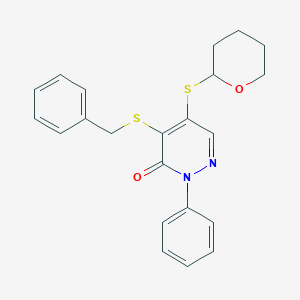
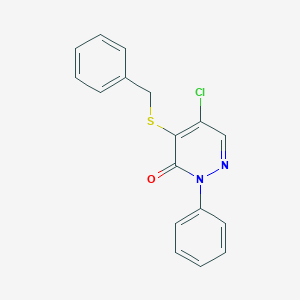
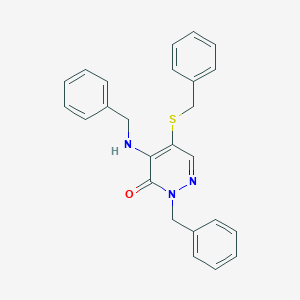
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B286346.png)
